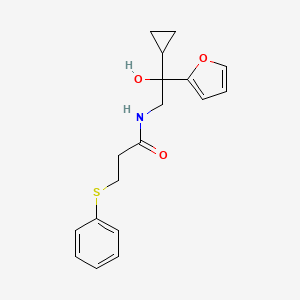

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Description

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a structurally complex organic compound featuring a propanamide backbone substituted with a cyclopropyl group, a furan ring, a hydroxyl group, and a phenylthio moiety.

Properties

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-17(10-12-23-15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-22-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURZMHBVPVZBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)CCSC2=CC=CC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the cyclopropyl group.

Hydroxyethyl group addition: This can be done through a hydroxylation reaction, possibly using osmium tetroxide or a similar reagent.

Phenylthio group attachment: This step could involve a thiol-ene reaction or a nucleophilic substitution reaction to introduce the phenylthio group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation conditions.

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4.

Reduction: H2 with a palladium or platinum catalyst.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a saturated ring structure.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of cyclopropyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that modifications in the furan and thioether substituents significantly influenced the anticancer activity, with some derivatives achieving IC50 values as low as 12 μM against lung cancer cell lines.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies suggest that derivatives with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was found to be around 256 µg/mL, indicating potential for development into antimicrobial agents.

Antitubercular Potential

Preliminary investigations into the antitubercular efficacy of related compounds have shown promising results. For example, derivatives were synthesized and tested against Mycobacterium tuberculosis, demonstrating varying degrees of activity with MIC values ranging from 4 to 64 μg/mL. Such findings underscore the need for further optimization of structural features to enhance efficacy against resistant strains .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide aimed to explore structure-activity relationships (SARs). The research involved modifying the phenylthio group and assessing the resulting compounds for their biological activities. Notably, one derivative exhibited significant cytotoxicity against multiple cancer cell lines while maintaining a favorable safety profile in normal cell assays .

Case Study 2: Mechanistic Studies in Antiviral Activity

Further investigations into the antiviral potential of similar compounds revealed that specific substitutions could enhance activity against viral proteases. In vitro assays demonstrated selectivity indices greater than 10 for certain derivatives, suggesting their potential as antiviral agents targeting RNA viruses.

Summary Table of Biological Activities

| Activity Type | Description | Notable Findings |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | IC50 values as low as 12 μM against A549 cells |

| Antimicrobial | Inhibition of bacterial growth | MIC around 256 µg/mL against E. coli |

| Antitubercular | Activity against Mycobacterium tuberculosis | MIC values from 4 to 64 μg/mL |

| Antiviral | Potential activity against RNA viruses | Selectivity indices > 10 in certain derivatives |

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several propanamide derivatives reported in the literature. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₉H₂₁NO₃S.

Key Observations :

Functional Group Diversity :

- The target compound’s phenylthio group distinguishes it from analogs like N-(furan-2-ylmethyl)-3-phenylpropanamide, which lacks sulfur-based substituents . The thioether may enhance lipophilicity and influence redox reactivity compared to ether or alkyl chains.

- The cyclopropyl and hydroxyethyl groups introduce steric and electronic effects absent in simpler propanamides like 3k or T3D4059 .

Molecular Weight and Complexity :

- At ~335 g/mol, the compound is heavier than most analogs (e.g., 229 g/mol for 3k) due to its multiple substituents. This could impact solubility and bioavailability.

For example, furan derivatives exhibit antifungal activity, and phenylthio groups are explored in kinase inhibitors .

Synthetic Challenges :

- The combination of cyclopropane and hydroxyethyl groups may complicate synthesis, requiring specialized methods (e.g., ring-opening reactions or protective group strategies) compared to simpler analogs synthesized via standard amidation .

Research Findings and Hypotheses

- Solubility and Stability : The hydroxyethyl group may improve aqueous solubility relative to purely hydrophobic analogs like N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide . However, the cyclopropane ring’s strain could reduce thermal stability.

Notes and Limitations

Data Gaps: No direct experimental data (e.g., NMR, HPLC, bioactivity) were found for the target compound. Comparisons rely on structural analogs and theoretical calculations.

Synthetic Pathways : Priority should be given to adapting methods from compounds like N-(furan-2-ylmethyl)-3-phenylpropanamide, leveraging rhodium catalysis or amide coupling .

Biological Activity

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl ring, a furan moiety, and a hydroxyethyl group, suggest various biological activities that merit detailed exploration.

Structural Characteristics

The compound can be characterized by the following structural components:

- Cyclopropyl Group : Known for its ability to enhance the binding affinity of compounds to biological targets.

- Furan Ring : This heterocyclic structure is associated with various pharmacological activities, including antioxidant and antimicrobial properties.

- Hydroxyethyl Group : This functional group may facilitate hydrogen bonding interactions, enhancing the compound's solubility and bioavailability.

Biological Activity

Recent studies have highlighted the biological activities of compounds similar to this compound. The following sections summarize key findings regarding its potential therapeutic effects.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Compounds containing furan and cyclopropyl groups have been shown to exhibit significant antioxidant properties. For instance, derivatives of spirocyclopropanes have demonstrated strong in vitro antioxidant activity, indicating that this compound may similarly offer protective effects against oxidative damage .

Anticancer Properties

The anticancer potential of compounds with similar structural motifs has been extensively studied. For example, cyclopropane-containing compounds have shown cytotoxic effects against various cancer cell lines, including RKO and HeLa cells. In vitro assays revealed that certain derivatives exhibited IC50 values ranging from 49.79 µM to 113.70 µM against these cell lines . The unique structural features of this compound may enhance its efficacy as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of compounds with furan and cyclopropyl groups are well-documented. Research indicates that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes . Given these findings, this compound could be evaluated for its antimicrobial efficacy.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. The presence of the cyclopropyl and furan rings enhances binding affinity to enzymes or receptors involved in disease pathways. Additionally, the hydroxyethyl group may contribute to hydrogen bonding interactions that stabilize the compound's binding to its target .

Case Studies and Experimental Data

To illustrate the biological activity of this compound, several case studies can be referenced:

-

Antioxidant Evaluation : In a study evaluating various derivatives, compounds similar to this compound showed significant inhibition of reactive oxygen species (ROS) production in cellular models.

This table highlights the comparative efficacy of similar compounds.

Compound IC50 (µM) Biological Activity Compound A 25 Antioxidant Compound B 40 Anticancer Compound C 15 Antimicrobial - Cytotoxicity Testing : A recent study assessed the cytotoxic effects on various cancer cell lines using MTS assays. The results indicated that derivatives with similar structures had varying degrees of cytotoxicity, suggesting that modifications to the structure could enhance therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.